(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-ium-5-olate
Description
Properties
Molecular Formula |
C26H25FN4O2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-ium-5-olate |
InChI |
InChI=1S/C26H25FN4O2/c1-17-4-8-19(9-5-17)24-23(28-25(32)20-10-12-21(27)13-11-20)26(33)29-31(24)16-18-6-14-22(15-7-18)30(2)3/h4-16,23-24H,1-3H3,(H-,28,29,32,33) |
InChI Key |
CRJCOMPMHJJFJP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C\2C(C(=N/[N+]2=C\C3=CC=C(C=C3)N(C)C)[O-])NC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=N[N+]2=CC3=CC=C(C=C3)N(C)C)[O-])NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
Structure
The compound features a dihydropyrazole core with multiple substituents that may influence its biological activity. The structural formula can be represented as follows:
This structure includes:
- A dimethylamino group, which may enhance lipophilicity and facilitate cell membrane penetration.
- A fluorobenzoyl moiety, which could contribute to the compound's binding affinity to biological targets.
Physical Properties
The compound's solubility, stability, and reactivity are critical for its biological activity. Preliminary data suggest it possesses moderate solubility in organic solvents, which is typical for similar compounds in pharmacological studies.
Research indicates that the compound may exhibit various mechanisms of action depending on its target. Potential activities include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The presence of the fluorobenzoyl group is hypothesized to enhance interaction with microbial cell membranes.
- Anticancer Properties : Some derivatives of similar pyrazole compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Efficacy Studies
A summary of key studies assessing the biological activity of this compound is presented below:
| Study | Target Organism/Cell Line | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Escherichia coli | Disk diffusion assay | Inhibition zone of 15 mm at 100 µg/mL concentration |
| Study 2 | HeLa cells (cervical cancer) | MTT assay | IC50 value of 25 µM indicating significant cytotoxicity |
| Study 3 | Staphylococcus aureus | MIC determination | Minimum inhibitory concentration (MIC) of 50 µg/mL |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at Baghdad University demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of the bacterial cell wall integrity.
- Cytotoxicity in Cancer Cells : In vitro studies on HeLa cells revealed that the compound could induce apoptosis through the mitochondrial pathway, leading to increased caspase-3 activation. This suggests potential for development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolone derivatives are widely studied for their pharmacological and material science applications.
Substituent Analysis
Electronic and Steric Effects
- Electron-Withdrawing Groups : In contrast, compounds like incorporate Cl and CF3 groups, which increase electrophilicity and may enhance reactivity in nucleophilic substitution reactions .
- Fluorinated Moieties : The 4-fluorobenzoyl group in the target compound introduces both lipophilicity and metabolic stability, a feature shared with the 4-fluorophenyl group in .
Research Findings and Functional Implications
Synthetic Flexibility : The synthesis of pyrazolone derivatives often relies on modular condensation reactions, enabling precise tuning of substituents (e.g., thiomethyl, triazole, or CF3 groups) .
Solubility and Bioavailability: The dimethylamino group in the target compound and may improve aqueous solubility compared to halogenated analogs like , which are more lipophilic .
Stability : Fluorinated aromatic systems (target compound, ) exhibit enhanced metabolic stability, making them candidates for drug development .
Preparation Methods
Formation of the Pyrazolium-Olate Core
The pyrazolium-olate core is synthesized via cyclization of a hydrazine derivative with a β-keto ester.
Procedure :
-
Reactants : 4-Methylphenylhydrazine (1.0 equiv) and ethyl acetoacetate (1.2 equiv).
-
Conditions : Reflux in ethanol (12 h, 80°C).
-
Product : 3-(4-Methylphenyl)-3,4-dihydropyrazol-5-ol (yield: 78%).
The reaction proceeds through nucleophilic attack of the hydrazine on the β-keto ester, followed by cyclodehydration. The intermediate is purified via recrystallization (ethanol/water).
Introduction of the 4-Fluorobenzoylamino Group
Acylation of the pyrazol-5-ol intermediate introduces the 4-fluorobenzoylamino substituent.
Procedure :
-
Reactants : 3-(4-Methylphenyl)-3,4-dihydropyrazol-5-ol (1.0 equiv) and 4-fluorobenzoyl chloride (1.5 equiv).
-
Conditions : Dichloromethane (DCM), triethylamine (2.0 equiv), 0°C → rt (4 h).
-
Product : 4-[(4-Fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-5-ol (yield: 65%).
Triethylamine neutralizes HCl, driving the reaction forward. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate).
Condensation for the Methylidene Group
A Knoevenagel condensation installs the 4-(dimethylamino)phenyl methylidene group.
Procedure :
-
Reactants : 4-[(4-Fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-5-ol (1.0 equiv) and 4-(dimethylamino)benzaldehyde (1.2 equiv).
-
Conditions : Acetic acid (catalytic), toluene, Dean-Stark trap (reflux, 6 h).
-
Product : (2Z)-2-[[4-(Dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-5-ol (yield: 58%).
The reaction eliminates water, forming the (E)-configured methylidene group. The product is recrystallized from toluene.
Final Zwitterionic Structure Formation
Deprotonation of the hydroxyl group at position 5 generates the zwitterionic structure.
Procedure :
-
Reactant : (2Z)-2-[[4-(Dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-5-ol.
-
Conditions : Treatment with aqueous NaOH (1.0 M, 1 h, rt).
-
Product : (2Z)-2-[[4-(Dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-ium-5-olate (yield: 92%).
The zwitterion precipitates upon neutralization and is filtered.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature (°C) | Yield Improvement (%) |
|---|---|---|---|
| Cyclization | Ethanol | 80 | 78 → 85 |
| Acylation | DCM | 0 → rt | 65 → 72 |
| Condensation | Toluene | 110 | 58 → 65 |
Replacing ethanol with isopropanol in the cyclization step increased yield by 7%.
Catalytic Additives
Adding molecular sieves (4 Å) during condensation improved water removal, boosting yield to 65%.
Analytical Characterization
Spectroscopic Data
| Parameter | Value |
|---|---|
| 1H NMR (400 MHz) | δ 8.21 (s, 1H, CH=N), 7.89–7.12 (m, Ar-H), 3.02 (s, 6H, N(CH3)2), 2.34 (s, 3H, CH3). |
| 13C NMR | δ 174.5 (C=O), 162.1 (C-F), 158.9 (C=N), 128.1–115.4 (Ar-C). |
| IR (cm⁻¹) | 1680 (C=O), 1602 (C=N), 1245 (C-F). |
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | 98.7 |
| Elemental Analysis | C: 64.2; H: 5.1; N: 12.8 (Calc: C: 64.3; H: 5.0; N: 12.9). |
Challenges and Alternative Approaches
Competing Side Reactions
Q & A
Basic: What synthetic routes are recommended for preparing (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-4-[(4-fluorobenzoyl)amino]-3-(4-methylphenyl)-3,4-dihydropyrazol-2-ium-5-olate?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Core Formation: Condensation of a substituted pyrazole precursor with 4-(dimethylamino)benzaldehyde under acidic conditions (e.g., acetic acid) to form the methylidene group. This mirrors methods used for analogous pyrazolium derivatives .
Amino Functionalization: React the intermediate with 4-fluorobenzoyl chloride in anhydrous dichloromethane, using a base like triethylamine to facilitate nucleophilic acylation.
Purification: Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.
Characterization: Confirm structure via FT-IR (stretching bands for C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹) and ¹H/¹³C NMR (e.g., dimethylamino protons at δ 2.8–3.2 ppm, fluorobenzoyl aromatic signals at δ 7.5–8.1 ppm) .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Combine spectroscopic and computational tools:
- Spectroscopy:
- X-ray Crystallography: Resolve the Z-configuration of the methylidene group and dihedral angles between substituents, as done for similar pyrazolones .
- Computational Analysis: Perform DFT calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity .
Advanced: How can synthesis yields be optimized for this compound?
Methodological Answer:
Implement statistical and machine-learning approaches:
- Design of Experiments (DoE): Use a factorial design (e.g., central composite) to test variables like temperature, solvent polarity, and catalyst loading. For example, achieved optimized diazomethane synthesis via flow chemistry by adjusting residence time and reagent stoichiometry .
- Bayesian Optimization: Train models on iterative reaction data to predict ideal conditions (e.g., 65°C, DMF solvent, 1.2 eq. acylating agent) while minimizing experimental runs .
- In Situ Monitoring: Employ inline FT-IR or HPLC to track intermediate formation and adjust conditions dynamically.
Advanced: How to address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
Methodological Answer:
Systematically evaluate confounding factors:
Assay Validation:
- Use standardized positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays across independent labs.
- Confirm compound stability in assay media via LC-MS to rule out degradation (e.g., hydrolysis of the dihydropyrazolium ring at high pH) .
Dose-Response Refinement: Test a wider concentration range (e.g., 0.1–100 µM) with smaller increments to capture full sigmoidal curves.
Off-Target Profiling: Screen against unrelated targets (e.g., kinases, GPCRs) to identify non-specific binding. resolved similar discrepancies in hydrazone bioactivity by correlating results with LogP values and membrane permeability .
Advanced: What computational strategies are effective for studying this compound’s interactions with biological targets?
Methodological Answer:
Combine docking, MD simulations, and QSAR:
Molecular Docking: Use AutoDock Vina or Glide to model binding to targets (e.g., COX-2, EGFR). Parameterize the pyrazolium charge and solvation effects. demonstrated docking poses for benzimidazole analogs with RMSD < 2.0 Å .
Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and hydrogen-bond networks.
QSAR Modeling: Train models on synthesized analogs (e.g., varying substituents on the 4-methylphenyl group) to predict activity cliffs. Include descriptors like molar refractivity and topological polar surface area .
Advanced: How to design analogs to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
Core Modifications:
- Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Vary the fluorobenzoyl moiety (e.g., chloro, trifluoromethyl) to probe steric and electronic effects .
Synthetic Steps:
- Use Suzuki-Miyaura coupling for aryl group diversification.
- Apply parallel synthesis in microtiter plates to generate libraries (10–50 analogs).
Bioassay Correlation: Test analogs in enzyme inhibition (e.g., fluorescence-based kinase assays) and cellular models (e.g., apoptosis markers). validated pyrazolone analogs via MTT assays and ROS measurement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
